![molecular formula C7H6O5 B3059517 Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate CAS No. 49652-51-9](/img/structure/B3059517.png)
Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate
Overview
Description
“Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate” is a chemical compound with the linear formula C7H6O5 . It is used as a building block for an intramolecular olefin-α-pyrone cycloaddition providing the colchicine ring skeleton .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)C(OC=C1O)=CC1=O
. This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.
Scientific Research Applications
Synthesis and Biological Activity
Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate was used in the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties. These derivatives showed a synergistic effect in bioassays with the antitumor drug Temobel, used in brain tumor chemotherapy (Kletskov et al., 2018).
Green Multicomponent Synthesis
This compound is also involved in the green multicomponent synthesis of various 4H-chromenes and 4H-pyrans, using potassium phthalimide as an organocatalyst. This method is notable for its environmental friendliness and efficiency (Kiyani & Ghorbani, 2014).
Chemical Structure Analysis
The crystal structure of Methyl 6-Methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate, a related compound, was analyzed using X-ray crystallography. This analysis provided detailed insights into the molecular structure of such derivatives (Covarrubias-Zúñiga & Espinosa-Pérez, 1997).
Synthesis of Antimicrobial Derivatives
A range of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives were synthesized, demonstrating antimicrobial activities against various bacteria and fungi. One specific derivative showed higher antibacterial activity against strains like S. aureus, E. coli, and more (Aytemir et al., 2003).
properties
IUPAC Name |
methyl 5-hydroxy-4-oxopyran-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c1-11-7(10)6-2-4(8)5(9)3-12-6/h2-3,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGGNADHMKRUDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C(=CO1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549017 | |
Record name | Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
49652-51-9 | |
Record name | Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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